

A Comparative Analysis of Sophoraflavanone H Diastereomers for Drug Discovery Pioneers

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Compound of Interest

Compound Name: Sophoraflavanone H

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This guide offers a detailed comparative analysis of **Sophoraflavanone H** and its synthesized diastereomer, tailored for researchers, scientists, and professionals in drug development.

Sophoraflavanone H, a complex polyphenol isolated from *Sophora moorcroftiana*, has emerged as a promising candidate for antimicrobial and antitumor drug development due to its unique hybrid structure, combining a flavanone and a 2,3-diaryl-2,3-dihydrobenzofuran moiety. [1][2][3] This document provides a comprehensive overview of their synthesis, physicochemical properties, and known biological activities, supported by detailed experimental data and methodologies to facilitate further research and development.

Comparative Physicochemical and Spectroscopic Data

The total synthesis of naturally occurring (-)-**Sophoraflavanone H** (1) and its diastereomer (2) has enabled the definitive confirmation of their absolute configurations and provided distinct materials for comparative studies. [1][2] The key structural difference between these diastereomers lies in the stereochemistry at the C-7''' and C-8''' positions of the dihydrobenzofuran ring. The spectral data summarized below highlights the subtle but distinct differences that arise from this stereochemical variation.

Property	(-)-Sophoraflavanone H (Natural)	Diastereomer of Sophoraflavanone H
Systematic Name	(2''S,7'''R,8'''R)- Sophoraflavanone H	(2''S,7'''S,8'''S)- Sophoraflavanone H
Optical Rotation	$[\alpha]_D^{25} -105$ (c 0.25, MeOH)	$[\alpha]_D^{25} +18$ (c 0.25, MeOH)
^1H NMR (Selected)	δ 5.05 (1H, d, J = 5.0 Hz, H-8''')	δ 4.81 (1H, d, J = 9.5 Hz, H-8''')
δ 4.60 (1H, d, J = 5.0 Hz, H-7''')	δ 5.37 (1H, d, J = 9.5 Hz, H-7''')	
^{13}C NMR (Selected)	δ 89.2 (C-7''')	δ 88.0 (C-7''')
δ 54.4 (C-8''')	δ 54.9 (C-8''')	
Appearance	Pale yellow amorphous solid	Pale yellow amorphous solid

Note: NMR data is selected to highlight key differences. Full spectral data is available in the supporting information of the source publication.[\[1\]](#)

Comparative Biological Activity

While both diastereomers have been successfully synthesized, comprehensive comparative biological testing has not been reported in the literature. However, studies on naturally occurring **Sophoraflavanone H** have revealed its significant biological potential.[\[4\]](#) Data for its synthesized diastereomer is not currently available.

Biological Assay	Sophoraflavanone H (Natural)	Diastereomer of Sophoraflavanone H
Cytotoxicity (CC ₅₀)		
- HSC-2 (Human Oral SCC)	> 200 µg/mL	Data Not Available
- HSG (Human Salivary Gland)	> 200 µg/mL	Data Not Available
Antimicrobial (MIC)		
- S. aureus FDA 209P	25 µg/mL	Data Not Available
- E. coli NIHJ	> 100 µg/mL	Data Not Available
- C. albicans IFM 40009	> 100 µg/mL	Data Not Available
Anti-HIV Activity (EC ₅₀)	> 100 µg/mL	Data Not Available

Data sourced from Shirataki et al.[4]

Experimental Protocols

The successful synthesis and separation of **Sophoraflavanone H** diastereomers are critical for their study. The following protocols are summarized from the work by Murakami et al.[1][2]

Total Synthesis and Diastereomer Formation

The total synthesis is a multi-step process. A key step involves the Rh-catalyzed C-H insertion to form the dihydrobenzofuran ring, followed by an oxy-Michael reaction to construct the flavanone moiety. The final diastereomers are obtained after a cyclization reaction which produces a separable mixture of the two diastereomers.

Diastereomer Separation Protocol

The separation of the two diastereomers is achieved using High-Performance Liquid Chromatography (HPLC).

- Instrumentation: A standard HPLC system equipped with a UV detector.

- Column: A chiral stationary phase column is typically used for separating stereoisomers. The specific column used was a CHIRALPAK® IC column (20 x 250 mm).
- Mobile Phase: A mixture of Hexane/Isopropanol (7/3, v/v).
- Flow Rate: 7.0 mL/min.
- Detection: UV at 280 nm.
- Elution Order: The diastereomer of **Sophoraflavanone H** elutes first, followed by the natural (-)-**Sophoraflavanone H**.

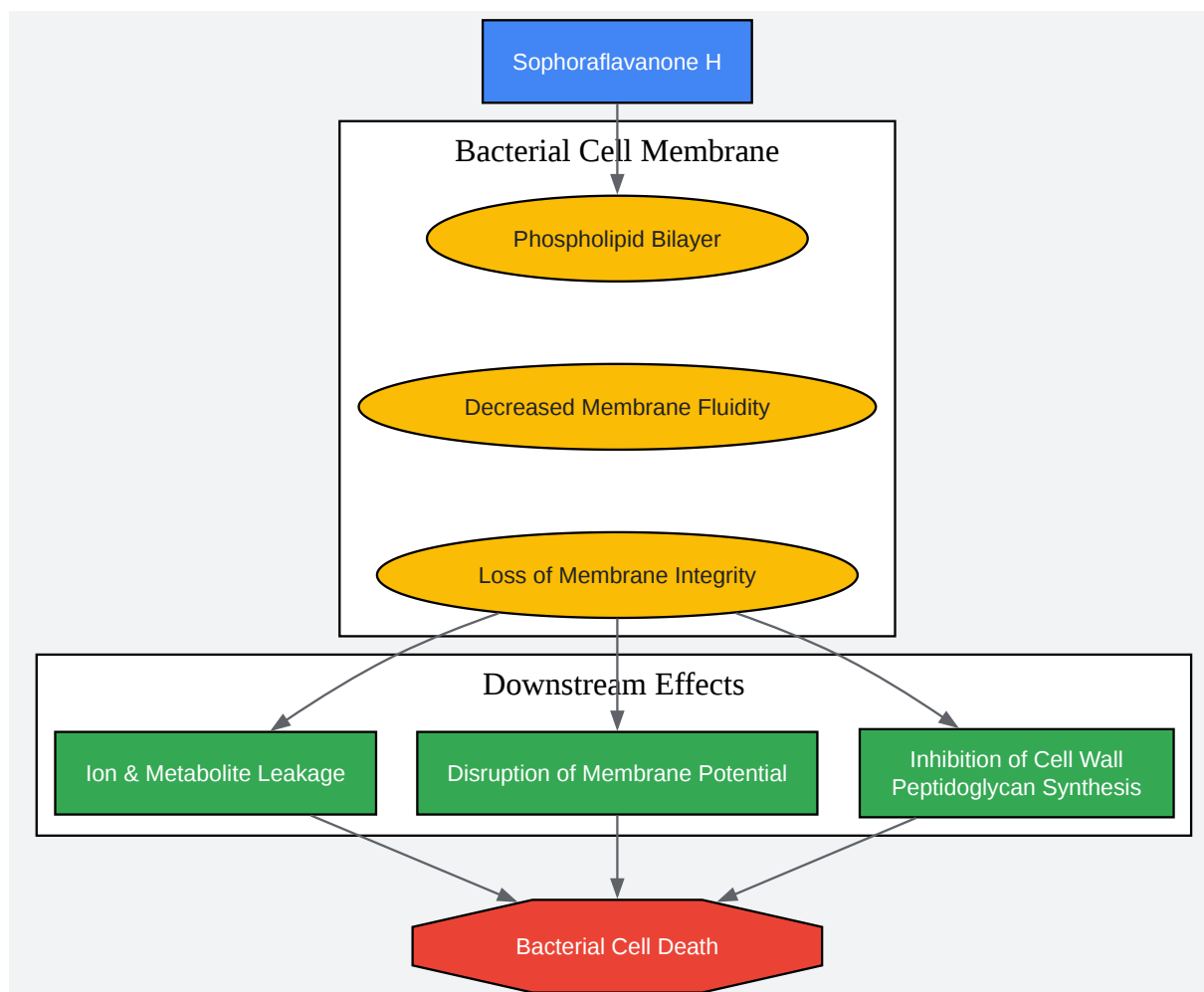
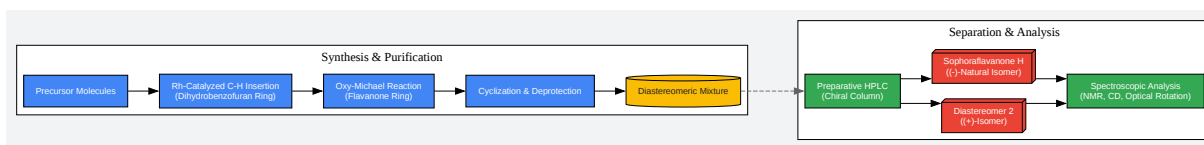
Structural Elucidation

The absolute configuration of the synthesized natural product was confirmed by a combination of techniques:

- X-ray Crystallography: Single-crystal X-ray analysis of a synthetic intermediate was used to definitively establish the relative and absolute stereochemistry.^[1]
- Circular Dichroism (CD) Spectroscopy: The CD spectrum of the synthesized natural product was compared with that of the isolated natural compound to confirm the absolute configuration.^{[1][2]}
- NMR Spectroscopy: ¹H and ¹³C NMR spectra were used to determine the connectivity and relative stereochemistry of the diastereomers. Key differences in chemical shifts and coupling constants (as noted in Table 1) are used to distinguish between the two isomers.

Visualizing the Process and Mechanism

To better illustrate the experimental logic and potential mechanism of action, the following diagrams are provided.



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